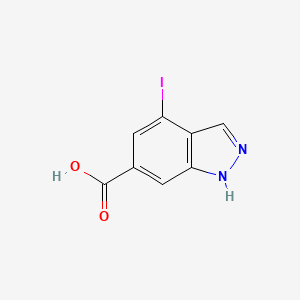

4-Iodo-1H-indazole-6-carboxylic acid

Beschreibung

Overview of Indazole Heterocycles in Synthetic Organic Chemistry

Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds with the chemical formula C₇H₆N₂. nih.gov They exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov The indazole scaffold is a vital building block in the synthesis of a multitude of complex organic molecules. researchgate.net Organic chemists have developed numerous synthetic strategies to construct and functionalize the indazole ring system, reflecting its importance in the field. nih.govorganic-chemistry.org

Importance of Functionalized Indazole Derivatives in Chemical Research

The versatility of the indazole core is significantly enhanced by the introduction of various functional groups. nih.govscilit.com These substitutions can dramatically influence the molecule's physical, chemical, and biological properties. nih.gov Functionalized indazoles are crucial intermediates in the synthesis of a wide array of compounds, including those with applications in materials science and medicinal chemistry. researchgate.netnih.gov The ability to strategically place different functionalities on the indazole ring allows for the fine-tuning of molecular properties to meet specific research objectives. scilit.com

Contextualizing Halogenated Indazoles in Advanced Synthetic Strategies

The introduction of a halogen atom, such as iodine, onto the indazole scaffold provides a powerful tool for synthetic chemists. Halogenated indazoles, like 3-iodo-1H-indazole and its derivatives, serve as key intermediates in a variety of cross-coupling reactions. mdpi.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from simpler, halogenated precursors. The iodo group, in particular, is an excellent leaving group in these transformations, making iodoindazoles highly valuable synthetic building blocks.

Role of Carboxylic Acid Functionality in Indazole Scaffolds for Derivatization

The presence of a carboxylic acid group on the indazole ring, as seen in 1H-indazole-6-carboxylic acid, offers another avenue for chemical modification. sigmaaldrich.com The carboxylic acid moiety is a versatile functional group that can undergo a wide range of chemical transformations. nih.gov It can be converted into esters, amides, and other derivatives, providing a convenient handle for attaching various side chains or linking the indazole scaffold to other molecules. researchgate.net This derivatization is a common strategy for systematically modifying the properties of indazole-based compounds. nih.gov

Interactive Data Tables

Table 1: Properties of Indazole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1H-Indazole | 271-44-3 | C₇H₆N₂ | 118.14 | Parent indazole structure. wikipedia.org |

| 1H-Indazole-6-carboxylic acid | 704-91-6 | C₈H₆N₂O₂ | 162.15 | Carboxylic acid at the 6-position. sigmaaldrich.com |

| 3-Iodo-1H-indazole | 26195-25-7 | C₇H₅IN₂ | 244.03 | Iodine at the 3-position. mdpi.com |

| 6-Iodo-1H-indazole | 171358-69-5 | C₇H₅IN₂ | 244.03 | Iodine at the 6-position. nih.gov |

| 3-Iodo-1H-indazole-5-carboxylic acid | 885521-46-0 | C₈H₅IN₂O₂ | 288.04 | Iodine at the 3-position and carboxylic acid at the 5-position. sigmaaldrich.com |

| 6-Bromo-1H-indazole-3-carboxylic acid | 660823-36-9 | C₈H₅BrN₂O₂ | 241.04 | Bromine at the 6-position and carboxylic acid at the 3-position. bldpharm.com |

| 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid | 885522-05-4 | C₈H₄FIN₂O₂ | 306.03 | Fluorine at the 6-position, iodine at the 3-position, and carboxylic acid at the 4-position. bldpharm.com |

| 4-Iodo-1H-indazole-6-carboxylic acid | 1841081-77-3 | C₈H₅IN₂O₂ | 288.04 | Iodine at the 4-position and carboxylic acid at the 6-position. bldpharm.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1799412-32-0 |

|---|---|

Molekularformel |

C8H5IN2O2 |

Molekulargewicht |

288.04 g/mol |

IUPAC-Name |

4-iodo-1H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C8H5IN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) |

InChI-Schlüssel |

KMDFTMZKMGDHDL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1NN=C2)I)C(=O)O |

Herkunft des Produkts |

United States |

Reactivity and Derivatization of 4 Iodo 1h Indazole 6 Carboxylic Acid

Reactivity of the Iodine Atom at Position 4

The iodine atom at the C4 position of the indazole ring is susceptible to a variety of transformations, primarily involving transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange processes. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Iodo-Indazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of the iodo-indazole core. The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in these transformations. wikipedia.orglibretexts.org

Suzuki Coupling: This reaction pairs the iodo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. yonedalabs.com The Suzuki-Miyaura coupling is widely used for its versatility and functional group tolerance. yonedalabs.com For instance, the coupling of 3-iodoindazoles with pinacol (B44631) vinyl boronate has been achieved under microwave irradiation, providing a direct route to 3-vinylindazoles without the need for N-protection. nih.gov Similarly, the reaction of 4-iodoanisole (B42571) with phenylboronic acid demonstrates the feasibility of coupling aryl iodides. researchgate.netresearchgate.net These reactions typically proceed at elevated temperatures and utilize a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ along with a base such as K₂CO₃. yonedalabs.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-iodo-1H-indazole and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The reactivity order for the halide is I > Br > Cl, making iodo-indazoles highly suitable substrates. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the iodo-indazole with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base and a palladium catalyst. wikipedia.org The original Mizoroki-Heck reaction involved coupling iodobenzene (B50100) with styrene. wikipedia.org Intramolecular Heck reactions of iodoindole derivatives have also been reported, highlighting the utility of this method for constructing complex cyclic systems. researchgate.netnih.gov

Table 1: Comparison of Cross-Coupling Reactions for Iodo-Indazoles

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Boronic acid/ester | Pd catalyst, Base | Versatile, high functional group tolerance. yonedalabs.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mild conditions, forms C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes. wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally nucleophilic, the presence of certain substituents can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. diva-portal.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org

In the context of 4-iodo-1H-indazole-6-carboxylic acid, the indazole ring itself has some electron-withdrawing character, but it is not as strongly activating as groups like nitro groups. masterorganicchemistry.com Therefore, direct nucleophilic displacement of the iodine atom by common nucleophiles is generally challenging under standard conditions. The reactivity in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to what is observed in cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com Consequently, nucleophilic aromatic substitution is less common for iodo-indazoles compared to their fluoro or chloro counterparts.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly well-established for the preparation of organolithium compounds from aryl iodides or bromides. wikipedia.orgyoutube.com The exchange is typically rapid, often occurring at low temperatures, and the rate of exchange follows the trend I > Br > Cl. wikipedia.org

Treating this compound with an organolithium reagent, such as n-butyllithium, can lead to the exchange of the iodine atom for a lithium atom. This generates a highly reactive 4-lithio-1H-indazole-6-carboxylic acid derivative. This lithiated intermediate can then be trapped with various electrophiles, such as carbon dioxide, aldehydes, or disulfides, to introduce a wide range of functional groups at the C4 position. rsc.org For example, treatment of a lithiated imidazole (B134444) with carbon dioxide yielded the corresponding carboxylic acid. rsc.org It is important to note that the carboxylic acid group at position 6 would likely need to be protected prior to performing a halogen-metal exchange to prevent side reactions with the organolithium reagent.

Reactivity of the Carboxylic Acid Group at Position 6

The carboxylic acid functionality at the C6 position is a versatile handle for derivatization, primarily through esterification and amide bond formation. These reactions allow for the modification of the compound's physicochemical properties and provide points for further conjugation.

Esterification Reactions and Ester Derivative Synthesis

Esterification of the carboxylic acid group can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com

Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an alcohol. libretexts.org Diazoalkanes also provide a mild and efficient method for esterification. researchgate.net The synthesis of various ester derivatives of indazoles has been reported, highlighting the utility of this functional group for creating compound libraries. nih.gov For example, 3-iodo-1H-indazole-6-carboxylic acid methyl ester is a commercially available derivative. sigmaaldrich.comsigmaaldrich.com

Amide Formation and Peptide Coupling Strategies

The formation of an amide bond between the carboxylic acid group and an amine is a cornerstone of medicinal chemistry, as the amide linkage is a key feature of peptides and many pharmaceutical agents. diva-portal.org Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. diva-portal.org More commonly, the carboxylic acid is activated using a coupling reagent to facilitate amide bond formation under milder conditions. nih.govrsc.org

A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.com Other effective coupling reagents include uronium/aminium salts such as HBTU and TBTU. peptide.com These methods are routinely employed in peptide synthesis and can be applied to couple various amines to the 6-carboxylic acid group of the indazole core. The synthesis of 1H-indazole-3-carboxamides has been achieved by coupling the corresponding carboxylic acid with various amines using EDC and HOBT. derpharmachemica.com These strategies allow for the introduction of diverse substituents and the construction of more complex molecules.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Urea (B33335) derivatives | EDC and its urea byproduct are water-soluble. peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, TOTU | - | Highly efficient, rapid coupling, low racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Phosphine oxide derivatives | Effective for hindered couplings. peptide.com |

Reduction of the Carboxylic Acid to Alcohol or Aldehyde

The carboxylic acid group at the C6 position can be reduced to a primary alcohol or, with careful selection of reagents, to an aldehyde. This transformation is a key step for introducing new functionalities.

A significant challenge in the reduction of a molecule like this compound is achieving chemoselectivity, preserving other reducible groups such as the iodo-substituent or the pyrazole (B372694) ring. A highly efficient and mild protocol has been developed for the selective reduction of carboxylic acids to their corresponding alcohols, even in the presence of other sensitive functional groups. wikipedia.org This method involves the activation of the carboxylic acid by forming a mixed anhydride (B1165640), followed by reduction with a mild reducing agent like sodium borohydride. wikipedia.org

The process can be summarized as follows:

Activation: The carboxylic acid is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form a mixed carbonic anhydride. This intermediate is significantly more reactive towards nucleophilic attack than the original carboxylic acid.

Reduction: The activated anhydride is then treated in situ with sodium borohydride. The hydride attacks the carbonyl carbon of the anhydride, leading to the formation of the primary alcohol after workup.

This method is notable for its mild conditions and rapid reaction times, often completing within minutes at low temperatures. wikipedia.org Such conditions are advantageous for preserving the integrity of the indazole core and the C-I bond. While direct reduction to an aldehyde is more challenging and typically requires specialized, sterically hindered reducing agents or controlled oxidation of the resulting alcohol, the reduction to the alcohol provides a valuable synthetic handle for further derivatization.

Decarboxylation Reactions for Functional Group Manipulation

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a powerful strategy for functional group manipulation. For (hetero)aryl carboxylic acids, traditional thermal decarboxylation methods often require harsh conditions that can be incompatible with sensitive functional groups. However, modern catalytic methods offer mild and versatile alternatives.

A unified strategy for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which could be applied to replace the C6-carboxylic acid with a different halogen or other functional groups. acs.orgacs.orgnih.gov This approach utilizes copper catalysis in conjunction with photoredox chemistry. nih.govthieme-connect.com

The key steps of this process are:

Intermediate Formation: The (hetero)aryl carboxylic acid reacts with a copper(II) salt to form a copper(II) carboxylate complex in situ.

Radical Generation: This complex, upon irradiation with visible light (e.g., a 365 nm LED), undergoes a ligand-to-metal charge transfer (LMCT) event. This process generates an O-centered aryl carboxylate radical, which rapidly extrudes CO2 to yield a reactive aryl radical intermediate. nih.govthieme-connect.com

Functionalization: The newly formed aryl radical can be trapped by various reagents. For instance, it can participate in an atom transfer reaction with a halogen source to yield bromo- or iodoarenes, or undergo capture by a copper complex to ultimately form chloro- or fluoroarenes. acs.org

This method's operational simplicity and broad substrate scope make it a powerful tool for late-stage functionalization, allowing the carboxylic acid group on the indazole to be strategically removed or replaced. acs.orgacs.org

Reactivity of the Indazole Nucleus

The indazole ring system is an aromatic heterocycle with a complex reactivity pattern influenced by the two nitrogen atoms and the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the this compound scaffold is directed by the combined electronic effects of the existing substituents and the inherent reactivity of the indazole ring. wikipedia.orgmasterorganicchemistry.com

Directing Effects: The benzene portion of the molecule contains two deactivating groups: the iodine atom at C4 and the carboxylic acid at C6. Halogens like iodine are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion). libretexts.orglibretexts.org The carboxylic acid group is strongly deactivating and a meta-director. libretexts.org The pyrazole part of the indazole ring is electron-rich and generally directs electrophilic attack to the C3 position.

Predicted Reactivity: The positions available for substitution on the benzene ring are C5 and C7.

C7 Position: This position is ortho to the C6-carboxylic acid's meta-directing influence and para to the C4-iodo group's ortho-, para-directing influence. More importantly, studies on 4-substituted 1H-indazoles have shown a high propensity for regioselective electrophilic substitution at the C7 position. For example, a direct and efficient regioselective C7-bromination of 4-sulfonamido-1H-indazoles using N-bromosuccinimide has been demonstrated. nih.govrsc.org This suggests that the C7 position is electronically activated and sterically accessible.

C5 Position: This position is ortho to both the C4-iodo and C6-carboxylic acid groups. While electronically plausible, it may be more sterically hindered.

C3 Position: The C3 position of the pyrazole ring is a known site for electrophilic attack in many indazoles.

Given these factors, further electrophilic substitution is most likely to occur at the C7 or C3 positions.

N-Alkylation and N-Arylation Strategies on 1H-Indazoles

Alkylation or arylation of the indazole nitrogen is a common derivatization, but it presents a challenge of regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of isomers. nih.govbeilstein-journals.org The outcome is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. nih.govglobalauthorid.com

The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic control can lead to different product ratios.

Key Strategies for Regiocontrol:

| Condition | Predominant Isomer | Notes |

| NaH in THF | N-1 | This combination is a promising system for achieving high N-1 selectivity. For indazoles with electron-withdrawing groups, this method can yield >99% N-1 regioselectivity. nih.govnih.gov |

| K₂CO₃ in DMF | Mixture (often N-1 major) | A common and often less selective method, typically leading to mixtures where the N-1 isomer predominates but the N-2 is also significantly formed. nih.govnih.gov |

| Mitsunobu Reaction (e.g., PPh₃, DBAD) | N-2 | Shows a strong preference for the formation of the N-2 regioisomer. beilstein-journals.orgnih.gov |

| Alkyl 2,2,2-trichloroacetimidates (acidic conditions) | N-2 | A highly selective method for N-2 alkylation with various primary, secondary, and tertiary alkyl groups. wuxibiology.com |

Substituents on the indazole ring also exert a strong influence. Electron-withdrawing groups at the C7 position have been shown to confer excellent N-2 regioselectivity (≥96%). nih.govglobalauthorid.com For a molecule like methyl 5-bromo-1H-indazole-3-carboxylate, specific conditions have been developed to selectively favor either N-1 or N-2 alkylation, highlighting the possibility of tuning the reactivity. nih.gov

C-H Activation and Functionalization at Other Positions

Direct C-H activation has emerged as a powerful, atom-economical method for functionalizing heterocycles without the need for pre-functionalized starting materials like halo- or organometallic-indazoles. For the indazole scaffold, C-H activation strategies have been successfully developed to introduce new bonds at the C3 and C7 positions.

An important example is the palladium-catalyzed oxidative alkenylation. Using a catalyst system of Palladium(II) acetate (B1210297) (Pd(OAc)₂) with an oxidant like silver carbonate (Ag₂CO₃), (1H)-indazoles can be selectively mono-alkenylated at the C3 position. nih.govacs.orgresearchgate.net Furthermore, an original oxidative C7-alkenylation has been developed for 3-substituted (1H)-indazoles, demonstrating that the benzene ring's C-H bonds can be selectively targeted. nih.govacs.org This C7-alkenylation represents a significant achievement as it functionalizes the six-membered ring without a directing group. acs.org

Regioselective C7-H Activation Directing Groups

To achieve high regioselectivity in C-H activation, particularly at a specific site, chemists often employ directing groups. These groups coordinate to the metal catalyst and position it in close proximity to a target C-H bond.

For indazoles, a highly effective strategy for C7 functionalization involves the use of a removable N-amide directing group. A rhodium-catalyzed protocol has been established that uses an N,N-diisopropylcarbamoyl group installed at the N-1 position. nih.gov This directing group efficiently steers the rhodium catalyst to the C7 position, enabling a highly regioselective C-H olefination (the introduction of an alkene). nih.gov This method exhibits broad substrate scope and functional group tolerance. The N,N-diisopropylcarbamoyl group can be easily removed after the reaction, making it a facile route to C7-functionalized indazoles. nih.gov

Information regarding the chemical compound this compound is not available in public sources.

Extensive research has been conducted to gather specific data on the reactivity and derivatization of this compound, with a focus on its transformation into advanced intermediates. However, no detailed research findings, reaction schemes, or data tables for this specific compound are available in the public domain, including scientific literature and patent databases.

While general principles of organic chemistry would predict that the iodo group could undergo palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations) and the carboxylic acid moiety could be transformed through esterification or amidation, no specific examples or protocols using this compound as a starting material have been found. The available literature describes these reactions for other isomers, such as 6-iodo-1H-indazole-3-carboxylic acid, or for other derivatives of indazole.

Due to the strict requirement to focus solely on this compound and to provide detailed, scientifically accurate research findings, it is not possible to generate the requested article without specific data for this compound. Extrapolating from other related molecules would not meet the required standard of accuracy and adherence to the specified subject.

Therefore, the requested article on the transformation of this compound into advanced intermediates cannot be provided at this time.

Applications As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Heterocyclic Systems

The indazole skeleton is a privileged scaffold found in numerous pharmacologically active compounds. nih.gov 4-Iodo-1H-indazole-6-carboxylic acid serves as an excellent starting point for creating larger, more intricate heterocyclic systems.

The indazole-6-carboxylic acid framework is a key precursor in the synthesis of fused polycyclic systems. For instance, derivatives of 2H-indazole-6-carboxylic acid have been utilized in rhodium-catalyzed C-H activation and [3+3] cyclization reactions with iodonium (B1229267) ylides to regioselectively produce indazole-fused chromenes. This transformation highlights the utility of the indazole carboxylic acid moiety in building complex, fused heterocyclic structures that are of interest in medicinal chemistry.

The presence of both an iodo group and a carboxylic acid allows for the generation of multifunctionalized indazole derivatives. The carboxylic acid can be converted to an amide, while the halogen atom (such as iodine or bromine) can be used in subsequent coupling reactions. This dual reactivity is exemplified in the synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives, which were evaluated for potential anticancer activities. mdpi.com This strategy, where the carboxylic acid is first transformed and the halogen is retained for a later-stage diversification, demonstrates how the indazole core can be methodically elaborated into compounds bearing multiple, distinct functional domains. nih.gov

Scaffold for Molecular Diversity and Library Synthesis

In drug discovery, the ability to rapidly generate a large number of structurally related compounds (a chemical library) for biological screening is crucial. The indazole carboxylic acid scaffold is well-suited for this purpose.

Recent studies have demonstrated the use of indazole carboxylic acids in amide cross-coupling reactions with a diverse range of aromatic amines to produce libraries of 3-carboxamide indazole derivatives. nih.gov These libraries are then subjected to biological evaluation, for example, against cancer-related proteins. nih.gov A similar approach was used in the synthesis of a series of 1H-indazole-3-amine derivatives, which started from 5-bromo-2-fluorobenzonitrile (B68940) and involved a Suzuki coupling step to introduce diversity. mdpi.com These examples underscore the value of halogenated indazole carboxylic acids, like the 4-iodo variant, as a core template for creating molecular diversity aimed at identifying new therapeutic agents. mdpi.com

| Reaction Type | Scaffold | Reagents | Product Class | Reference |

| Amide Coupling | Indazole carboxylic acid | Various aromatic amines | 3-Carboxamide indazoles | nih.gov |

| Suzuki Coupling | 5-bromo-1H-indazol-3-amine | Various substituted boronic acid esters | 5-aryl-1H-indazol-3-amine derivatives | mdpi.com |

Intermediate in the Synthesis of Specific Research Probes

Research probes are specialized molecules designed to study biological systems, for example, by binding to a specific target protein or by acting as a fluorescent label. The functional groups on this compound make it an ideal intermediate for the synthesis of such probes.

The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radioligand for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or in radioligand binding assays. Alternatively, the iodo group can be used in coupling reactions to attach a fluorophore or a biotin (B1667282) tag. The carboxylic acid provides a convenient point for conjugation to biomolecules, such as peptides or antibodies, or for improving the pharmacokinetic properties of the probe. While specific published examples originating directly from this compound are not prominent, its structure is analogous to other indazoles used in the development of research tools, such as 7-nitro-1H-indazole, a known nitric oxide synthase (NOS) inhibitor used extensively in investigative studies. researchgate.net Furthermore, the photoluminescent properties of coordination polymers based on 1H-indazole-6-carboxylic acid and metal ions like Zn(II) and Cd(II) have been explored, suggesting the potential for developing luminescent probes based on this scaffold. mdpi.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard and reliable method for studying the electronic and structural properties of molecular systems. For indazole derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-311+, are commonly employed to achieve a balance between accuracy and computational cost. acs.orgnih.govnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. nih.gov For 4-Iodo-1H-indazole-6-carboxylic acid, this would involve optimizing the planar indazole ring and the orientation of the carboxylic acid group.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates a molecule is more polarizable and more reactive. nih.gov In related indazole derivatives, the HOMO and LUMO distributions are often spread across the entire molecule. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an Indazole Ring System This table presents typical bond lengths and angles for an indazole core structure, derived from DFT calculations on related compounds.

| Parameter | Typical Calculated Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.36 |

| N2-C3 | 1.33 |

| C3-C3a | 1.40 |

| C3a-C4 | 1.41 |

| C4-C5 | 1.38 |

| C5-C6 | 1.40 |

| C6-C7 | 1.39 |

| C7-C7a | 1.41 |

| C7a-N1 | 1.35 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 112.0 |

| N2-C3-C3a | 105.0 |

| C3-C3a-C7a | 110.0 |

| C3a-C7a-N1 | 108.0 |

| C7a-N1-N2 | 105.0 |

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies corresponding to the normal modes of the molecule can be determined. nih.gov

These calculated frequencies are invaluable for interpreting experimental Fourier Transform Infrared (FTIR) spectra. For this compound, key vibrational modes would include the C=O stretching of the carboxylic acid group (typically observed between 1690–1750 cm⁻¹), the O-H stretch, and the N-H stretch of the indazole ring. nih.gov Theoretical calculations help to assign specific absorption bands in the experimental spectrum to particular molecular motions. It is standard practice to apply a scaling factor (e.g., 0.9614 for the B3LYP functional) to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Scaled Calculated Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3200-3500 | ~3350 |

| N-H Stretch (Indazole) | 3100-3300 | ~3200 |

| C=O Stretch (Carboxylic Acid) | 1690-1750 | ~1720 |

| C=C Stretch (Aromatic) | 1450-1600 | ~1500-1580 |

| C-I Stretch | 500-600 | ~550 |

Prediction of Reactivity and Reaction Pathways

The electronic parameters derived from DFT calculations serve as powerful predictors of chemical reactivity. The HOMO-LUMO energy gap is a primary indicator; a smaller gap suggests the molecule can be more easily excited and is therefore more reactive. nih.gov Furthermore, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

DFT can also be used to model entire reaction pathways. For instance, studies on the reaction of indazoles with formaldehyde (B43269) have used DFT to determine the mechanism of N-substitution. acs.orgnih.gov Such calculations can identify transition states and intermediates, providing a detailed map of the reaction energetics. This predictive capability is crucial for understanding how this compound might behave in various chemical transformations.

Quantum Chemical Calculations

Beyond standard DFT, more specific quantum chemical methods are used to probe particular properties, such as NMR chemical shifts and the relative stability of different molecular forms.

The Gauge-Invariant Atomic Orbital (GIAO) method is a highly reliable quantum chemical technique for predicting NMR chemical shifts. acs.orgnih.gov It is often performed at a DFT level, such as GIAO/B3LYP/6-311++G(d,p). acs.org The method calculates the absolute magnetic shielding tensors for each nucleus in the molecule. These absolute shieldings are then converted into chemical shifts (δ) relative to a standard reference compound (like tetramethylsilane) using empirical equations. nih.gov

This computational approach is exceptionally useful for confirming molecular structures and for assigning signals in complex ¹H and ¹³C NMR spectra. acs.org For a substituted indazole like the title compound, GIAO calculations can definitively distinguish between potential isomers by predicting the distinct chemical shifts for each unique proton and carbon atom. acs.orgnih.gov For example, the ¹³C chemical shift of the C3 carbon is a known probe for determining the position of substitution on the indazole nitrogen. nih.gov

Table 3: Hypothetical Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical GIAO Calculated δ (ppm) |

| C3 | ~136 | ~135 |

| C3a | ~123 | ~122 |

| C4 | ~95 | ~94 |

| C5 | ~128 | ~127 |

| C6 | ~135 | ~134 |

| C7 | ~115 | ~114 |

| C7a | ~142 | ~141 |

| C=O | ~168 | ~167 |

Isomer Stability and Tautomerism Studies

Indazole and its derivatives can exist in different tautomeric and isomeric forms. The two most common tautomers are the 1H-indazole and the 2H-indazole. Quantum chemical calculations are essential for determining the relative stability of these forms. For the parent indazole molecule, calculations have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15-20 kJ·mol⁻¹. nih.gov

Similarly, when the indazole is substituted, as in the formation of N-alkyl or N-acyl derivatives, positional isomers are possible (e.g., substitution at N1 versus N2). DFT calculations can accurately predict which isomer is the more stable, thermodynamically favored product. acs.org For many N-substituted indazoles, the 1-substituted isomer has been calculated to be significantly more stable than the 2-substituted isomer. acs.org These theoretical findings are crucial for predicting the outcomes of synthetic reactions and for understanding the fundamental properties of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.com This technique can provide a detailed understanding of the conformational landscape of this compound, revealing how the molecule flexes, and its preferred shapes in different environments.

MD simulations can be particularly insightful for understanding the stability of ligand-protein complexes. researchgate.netresearchgate.net In the context of drug discovery, where indazole derivatives have shown significant promise, MD simulations can elucidate the binding modes and stability of this compound within a biological target. tandfonline.comresearchgate.netnih.gov For instance, studies on other indazole derivatives as HIF-1α inhibitors have utilized MD simulations to confirm the stability of the compound in the active site of the protein. nih.gov

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: Defining the molecule's force field parameters, which describe the potential energy of the system, and solvating it in a box of water molecules to mimic physiological conditions.

Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to correspond to ambient conditions.

Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Interactive Data Table: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

The following table presents hypothetical data that could be obtained from an MD simulation to illustrate the types of insights gained from such a study.

| Dihedral Angle (Ring-C-C=O) | Predominant Conformation | Solvent Accessible Surface Area (Ų) | Hydrogen Bonds (Intramolecular) |

| 0-30° | Planar | 150.5 | 1 |

| 30-60° | Twisted | 155.2 | 0 |

| 60-90° | Orthogonal | 160.1 | 0 |

This data is illustrative and not based on published experimental or computational results for this specific molecule.

Computational Support for Mechanistic Postulations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.govrsc.org For this compound, computational studies can provide support for postulated synthetic routes and reactivity patterns. DFT calculations can be employed to determine the geometries of reactants, transition states, and products, as well as their relative energies, thereby mapping out the entire reaction energy profile. researchgate.net

For example, the synthesis of indazole derivatives often involves cyclization reactions. union.edunih.govresearchgate.net Computational studies can help to elucidate the mechanism of these cyclizations, determining whether they proceed via a concerted or stepwise pathway and identifying the key intermediates and transition states. A study on the synthesis of 2H-indazoles from ortho-alkylazobenzenes suggested a radical chain mechanism supported by DFT calculations. nih.gov Similarly, the addition of formaldehyde to 1H-indazole has been studied computationally to determine the reaction mechanism. nih.govacs.org

In the case of this compound, computational studies could be used to investigate:

The mechanism of its synthesis: For instance, by modeling the key bond-forming steps in the construction of the indazole ring.

Its reactivity in further chemical transformations: Such as nucleophilic substitution of the iodine atom or reactions involving the carboxylic acid group.

Interactive Data Table: Illustrative DFT Data for a Postulated Reaction Step

This table provides an example of how DFT calculations could be used to analyze a hypothetical reaction step involving this compound.

| Species | Relative Energy (kcal/mol) | Key Bond Length (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | C-I = 2.10 | N/A |

| Transition State | +15.2 | C-I = 2.45, C-Nu = 2.20 | -350 |

| Products | -5.8 | C-Nu = 1.95 | N/A |

This data is illustrative and not based on published experimental or computational results for this specific molecule. "Nu" represents a generic nucleophile.

The presence of a single imaginary frequency for the transition state would confirm it as a true first-order saddle point on the potential energy surface.

Research Gaps and Future Directions in 4 Iodo 1h Indazole 6 Carboxylic Acid Research

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of polysubstituted indazoles is a cornerstone of modern organic chemistry. While general strategies for indazole synthesis are well-established, specific and high-yielding routes to 4-Iodo-1H-indazole-6-carboxylic acid are not extensively documented in the current literature. This gap presents a significant opportunity for synthetic innovation.

Future research should prioritize the development of novel synthetic pathways that are both atom-economical and sustainable. One promising avenue involves the late-stage functionalization of a pre-existing 1H-indazole-6-carboxylic acid scaffold. The regioselective iodination at the C4-position is a key challenge that could be addressed through the exploration of advanced catalytic systems. Iodine-catalyzed methods, which have been successfully employed for the selenylation of 2H-indazoles, could be adapted for the direct C-H iodination of the indazole ring. researchgate.netacs.org Molecular iodine, in conjunction with an appropriate catalyst, has been shown to be effective in the synthesis of some indazole derivatives. sphinxsai.com

Alternatively, constructing the indazole ring from appropriately substituted precursors offers another viable strategy. This could involve the cyclization of a suitably functionalized o-halobenzonitrile or a related intermediate. nih.gov The development of one-pot multicomponent reactions (MCRs) for the synthesis of tetrasubstituted imidazoles suggests that similar strategies could be devised for the efficient construction of the this compound framework. nih.govresearchgate.netresearchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenges |

| Late-Stage C-H Iodination | Direct iodination of 1H-indazole-6-carboxylic acid at the C4-position. | Atom economy, readily available starting material. | Regioselectivity, harsh reaction conditions may be required. acs.org |

| Cyclization of Precursors | Construction of the indazole ring from a pre-functionalized aromatic precursor. | High control over substitution pattern. | Multi-step synthesis, availability of starting materials. |

| Multicomponent Reactions | One-pot synthesis from simpler starting materials. | High efficiency, step economy. | Development of suitable reaction conditions and catalysts. |

| Iodobenzene-Catalyzed C-H Amination | Intramolecular C-H amination of hydrazones catalyzed by iodobenzene (B50100). iosrjournals.org | Metal-free conditions. iosrjournals.org | Substrate scope and regioselectivity for the target molecule need to be established. |

Development of Highly Regioselective Functionalization Strategies

The indazole nucleus possesses multiple sites for functionalization, and achieving high regioselectivity is a persistent challenge. For this compound, the presence of the iodo and carboxylic acid groups is expected to influence the reactivity and direct the introduction of new substituents.

Future research should focus on developing methods for the highly regioselective functionalization of this molecule. The electronic and steric effects of the existing substituents need to be systematically studied to predict and control the outcome of further reactions. For instance, the C7 position is a potential site for electrophilic substitution, and computational studies could help in predicting its reactivity. nih.gov

The development of directed metalation strategies, where the carboxylic acid group or the N-H proton acts as a directing group, could enable selective functionalization at adjacent positions. Furthermore, the influence of the N1 versus N2 tautomerism on the regioselectivity of reactions is an area that warrants detailed investigation.

Investigation of Underexplored Reactivity Profiles

The reactivity of this compound is largely uncharted territory. Both the carbon-iodine (C-I) bond and the carboxylic acid moiety offer handles for a diverse range of chemical transformations.

Reactivity of the Carbon-Iodine Bond

The C-I bond at the C4-position is a versatile functional group that can participate in a variety of cross-coupling reactions. Future work should explore Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon and carbon-heteroatom bonds at this position. The successful application of palladium-catalyzed Suzuki-type cross-coupling reactions for C3-vinylation of unprotected 3-iodoindazoles suggests that similar strategies could be effective for the C4-iodo derivative. mdpi.com The reactivity of iodoheteroaromatics in palladium-catalyzed reactions has been demonstrated, although the specific conditions for 4-iodoindazoles need to be optimized. clockss.org Gold-mediated C-I bond activation is another emerging area that could be explored. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C6-position can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations would not only modify the properties of the molecule but also open up new avenues for further functionalization. The synthesis of amide derivatives of related indazole-4-carboxylic acids has been explored for potential anticancer applications, suggesting a promising direction for future research. researchgate.net

Reactivity of the Indazole N-H

The N-H proton of the indazole ring can be substituted, leading to N1- and N2-isomers. The regioselectivity of N-alkylation and N-arylation reactions is a critical aspect that needs to be investigated for this specific compound. The synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids has been reported, indicating that N-substitution is a feasible transformation for indazole carboxylic acids. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry Research

The unique combination of a halogen bond donor (the iodine atom) and a hydrogen bond donor/acceptor (the carboxylic acid and indazole N-H) makes this compound an excellent candidate for applications in crystal engineering and the design of advanced materials.

Supramolecular Chemistry and Crystal Engineering

Future research should focus on the systematic study of the supramolecular assemblies formed by this molecule. The interplay between halogen bonding (N···I or O···I) and hydrogen bonding (O-H···O, N-H···O, N-H···N) can lead to the formation of diverse and predictable supramolecular architectures, such as chains, layers, and 3D networks. acs.orgacs.orgnih.gov The self-assembly of imidazole (B134444) and carboxylic acids into well-defined hydrogen-bonded layers provides a blueprint for what might be achievable with this indazole derivative. researchgate.net The study of cocrystals with other molecules, particularly other N-heterocycles or dicarboxylic acids, could lead to novel materials with tailored properties. nih.govmdpi.com

Table 2: Potential Supramolecular Interactions in this compound

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| Halogen Bonding | Interaction between the electrophilic region of the iodine atom and a Lewis base. | Directional control of crystal packing, formation of chains and networks. nih.gov |

| Hydrogen Bonding | Interactions involving the carboxylic acid proton and oxygen atoms, and the indazole N-H proton and nitrogen atom. | Formation of robust synthons, such as carboxylic acid dimers and catemers. |

| π-π Stacking | Interactions between the aromatic rings of the indazole core. | Stabilization of the crystal lattice, influence on electronic properties. |

Advanced Materials

The potential of this compound as a building block for functional materials is an exciting and underexplored area. The introduction of this molecule into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting photoluminescent, magnetic, or catalytic properties. Azole-containing carboxylic acids have been successfully used to construct a variety of coordination polymers with diverse topologies. nih.govmdpi.com The presence of the iodo-substituent could also be exploited to tune the electronic properties of organic semiconductors or to create materials with specific recognition capabilities. The investigation of N-heterocycle-stabilized iodanes highlights the tunable reactivity of such systems, which could be relevant for developing new catalytic materials. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Use iodo sources (e.g., KI or NaI) under catalytic coupling conditions (e.g., CuI/ligand systems) to introduce iodine at the 4-position of the indazole scaffold. Reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) significantly influence yield .

- Carboxylic acid activation : Protect the 6-carboxylic acid group as a methyl ester during iodination to prevent side reactions. Deprotect using LiOH/THF/H₂O (1–2 h, room temperature) .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodology :

- Stability testing : Store samples in amber vials at 2–8°C under inert gas (argon) to prevent photodegradation and iodine loss. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- pH sensitivity : Test solubility and stability in buffered solutions (pH 3–9) to identify optimal formulation conditions for biological assays .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : Use - and -NMR to verify indazole ring substitution patterns and iodine incorporation. Compare chemical shifts to analogous compounds (e.g., 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~307.03 g/mol) and detects halogen loss .

- Elemental analysis : Validate iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-Iodo-1H-indazole derivatives?

- Methodology :

- Target validation : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with kinases or receptors. Compare results to structurally related compounds (e.g., 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid) to identify substituent-specific effects .

- Off-target profiling : Screen against a panel of enzymes (e.g., CYP450 isoforms) to rule out nonspecific inhibition. Cross-reference with PubChem bioactivity data for analogous indazoles .

Q. What computational strategies predict the reactivity of the iodine substituent in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- DFT calculations : Model the electron-deficient indazole ring using Gaussian or ORCA software. Calculate Fukui indices to identify electrophilic sites susceptible to substitution .

- Docking studies : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

Q. How can researchers design SAR studies to optimize the pharmacokinetic properties of this compound derivatives?

- Methodology :

- LogP optimization : Introduce hydrophilic groups (e.g., amides or sulfonamides) at the 1-position to improve aqueous solubility. Measure partition coefficients (octanol/water) experimentally .

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP-mediated degradation. Prioritize compounds with >60% remaining after 1 hour .

Q. What experimental approaches mitigate iodine sublimation during high-temperature reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.